tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an amino group, a methoxymethyl group, and a carboxylate ester group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the reductive amination
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas pressure. The methoxymethyl group can be introduced using formaldehyde and a suitable reducing agent, while the esterification step may be carried out using an acid chloride or an anhydride in the presence of a base.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to remove the carbonyl group, leading to the formation of an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Primary amines and secondary amines.
Substitution: Alkylated or amino-substituted piperidines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It may also be employed in the development of new drugs targeting various biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may exhibit biological activities such as analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: In the chemical industry, this compound can be used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with these targets, while the methoxymethyl group may enhance the compound's lipophilicity, aiding in its ability to cross cell membranes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate: A structurally similar compound with a five-membered ring instead of a six-membered ring.
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate: Another related compound with a hydroxyl group instead of an amino group.
Uniqueness: Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is unique due to its combination of functional groups and its six-membered piperidine ring, which provides a different chemical reactivity profile compared to its five-membered counterparts. This structural difference can lead to distinct biological activities and applications.
Properties
CAS No. |
1779661-96-9 |
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Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(13,8-14)9-16-4/h5-9,13H2,1-4H3 |
InChI Key |
KUHHKDVIVODILL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(COC)N |
Purity |
95 |
Origin of Product |
United States |
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